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Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

Cat. No. B104598

An In-depth Technical Guide to 3,4-Difluoro-2-hydroxyaniline: Properties, Synthesis, and
Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluoro-2-hydroxyaniline, also known by its synonym 6-Amino-2,3-difluorophenol (CAS
No. 115551-33-2), is a highly functionalized aromatic building block of increasing importance in
medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms
on the aniline ring, combined with the adjacent amino and hydroxyl groups, imparts unique
electronic properties, modulates acidity and basicity, and offers vectors for synthetic
elaboration. These features make it a valuable intermediate, particularly in the burgeoning field
of targeted protein degradation, where it is recognized as a key fragment for the synthesis of
Proteolysis Targeting Chimeras (PROTACS).[2][3]

This guide provides a comprehensive technical overview of its properties, a proposed,
chemically sound synthesis pathway, an analysis of its expected spectroscopic characteristics,
and a discussion of its core applications in drug discovery. The content herein is synthesized to
provide researchers with the foundational knowledge and practical insights required to
effectively utilize this versatile compound.

Core Physicochemical & Spectroscopic Properties
Compound Identity and Physical Properties
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Precise experimental data for the physical properties of 3,4-Difluoro-2-hydroxyaniline are not
widely reported in public literature. The data presented below is a combination of information
from commercial suppliers and computed values. For context, properties of the parent
compound, 2-aminophenol, are included to highlight the influence of fluorination.

3,4-Difluoro-2- .
. 2-Aminophenol (CAS: 95-
Property hydroxyaniline (CAS: 55.6)
115551-33-2)
Molecular Formula CeHsF2NO CeH7NO
Molecular Weight 145.11 g/mol [1] 109.13 g/mol [4]

Greyish-green to brown ) ]
Appearance . White orthorhombic needles[4]
solid/powder[2]

Melting Point Data not available 174 - 177 °C[4]

Boiling Point Data not available 150 °C (at 15 hPa)[4]

Data not available; expected to

Solubilit be soluble in polar organic Slightly soluble in cold water,
olubili
Y solvents like DMSO, MeOH, soluble in hot water.[4]
THF.

Spectroscopic Analysis

No public, experimentally derived spectra are currently available. The following analysis is
based on established principles of NMR, IR, and MS spectroscopy and includes predicted NMR
data to guide researchers in characterization.

Solvent: DMSO-ds

e ~9.0-10.0 ppm (broad singlet, 1H): This signal corresponds to the phenolic hydroxyl proton (-
OH). Its broadness and downfield shift are due to hydrogen bonding and exchange.

e ~6.6-6.9 ppm (multiplet, 1H): Aromatic proton H-5. It will be coupled to the adjacent H-6 and
both fluorine atoms (F-4 and F-3), resulting in a complex multiplet, likely a triplet of doublets
of doublets (tdd).
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e ~6.4-6.6 ppm (multiplet, 1H): Aromatic proton H-6. This proton is coupled to H-5 and F-3,
likely appearing as a doublet of doublets of doublets (ddd).

e ~4.5-5,5 ppm (broad singlet, 2H): This signal represents the two protons of the primary
amine (-NH2). The chemical shift and broadness are highly dependent on concentration,
temperature, and solvent.

Solvent: DMSO-de The carbon signals will exhibit splitting due to C-F coupling (*JCF, 2JCF,
etc.), which is a key diagnostic feature.

e ~150-155 ppm (dd): C-3, directly attached to fluorine (large *tJCF) and coupled to the
adjacent fluorine (2JCF).

e ~140-145 ppm (dd): C-4, directly attached to fluorine (large *tJCF) and coupled to the
adjacent fluorine (2JCF).

e ~135-140 ppm (d): C-2, bearing the hydroxyl group. Its shift is influenced by the -OH group
and coupling to the adjacent F-3.

e ~125-130 ppm (d): C-1, bearing the amino group. Its shift is influenced by the -NHz group
and coupling to the adjacent F-6 (not present) and F-2 (not present), this should be C-6.
Let's correct the structure numbering. Standard IUPAC would be 2-amino-3,4-difluorophenol.
C1-OH, C2-NH2, C3-F, C4-F.

Corrected 3C Prediction:

o

o ~147 ppm (dd, 1JCF, 2JCF): C-4 (Carbon attached to F, ortho to another F).
o ~144 ppm (dd, 1JCF, 2JCF): C-3 (Carbon attached to F, ortho to another F).
o ~138 ppm (dd, 2JCF, 3JCF): C-2 (Carbon with -NHz2 group).

o ~130 ppm (dd, 2JCF, 3JCF): C-1 (Carbon with -OH group).

o ~118 ppm (dd, 2JCF, 3JCF): C-5 (Aromatic CH).

o ~110 ppm (dd, 2JCF, 3JCF): C-6 (Aromatic CH).
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9F NMR is a critical tool for confirming the structure of fluorinated compounds.[5][6] For 3,4-
Difluoro-2-hydroxyaniline, two distinct signals are expected in the aromatic fluorine region
(typically -110 to -160 ppm relative to CFCIs).

e Signal 1 (F-3): This fluorine is ortho to the -NHz group and ortho to the other fluorine (F-4). It
will appear as a doublet due to coupling with F-4, with further smaller couplings to aromatic
protons.

e Signal 2 (F-4): This fluorine is meta to the -NHz group and ortho to F-3. It will also appear as
a doublet from the F-3 coupling. The precise chemical shifts are sensitive to the electronic
environment and solvent.[7]

e 3400-3200 cm~1 (two sharp bands): N-H stretching of the primary amine.
e 3500-3200 cm~1 (broad band): O-H stretching of the phenolic group.

e ~1600-1450 cm~ (multiple sharp bands): Aromatic C=C stretching.

e ~1300-1100 cm~1 (strong bands): C-F stretching vibrations.

e Molecular lon (M*): A prominent peak is expected at m/z = 145.11, corresponding to the
molecular weight of the compound.

o Key Fragments: Fragmentation may involve the loss of common neutral molecules such as
CO, HCN, or HF, leading to characteristic daughter ions that can be used to confirm the
structure.

Proposed Synthesis Pathway

While a specific, peer-reviewed protocol for 3,4-Difluoro-2-hydroxyaniline is not readily
available, a robust and logical two-step synthesis can be proposed based on well-established
transformations in aromatic chemistry. The pathway involves the regioselective nitration of a
suitable precursor followed by the reduction of the nitro group. The key challenge lies in the

synthesis of the 3,4-difluoro-2-nitrophenol intermediate, as direct nitration of 2,3-difluorophenol

favors substitution at other positions.[8]

A plausible, albeit multi-step, approach starting from 1,2,3-trichlorobenzene is outlined below.
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4 Pathway A: Proposed Multi-Step Synthesis A
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Caption: Proposed synthetic route to 3,4-Difluoro-2-hydroxyaniline.
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Detailed Experimental Protocol (Proposed)

This protocol details the final, critical reduction step. The synthesis of the precursor, 3,4-

Difluoro-2-nitrophenol, requires specialized multi-step synthesis not covered here.

Objective: To synthesize 3,4-Difluoro-2-hydroxyaniline from 3,4-Difluoro-2-nitrophenol via

catalytic hydrogenation.

Materials:

3,4-Difluoro-2-nitrophenol

Palladium on Carbon (10% Pd/C)

Ethanol (EtOH) or Ethyl Acetate (EtOAC)

Hydrogen (Hz) gas cylinder or balloon

Diatomaceous earth (Celite®)

Protocol:

Setup: To a hydrogenation flask or a suitable round-bottom flask equipped with a magnetic
stir bar, add 3,4-Difluoro-2-nitrophenol (1.0 eq).

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL
per gram of substrate).

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10
mol% Pd relative to the substrate).

Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) three
times to remove oxygen.

Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or by connecting
to a hydrogenation apparatus.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure
of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is fully consumed. This process is analogous to the hydrogenation
of similar nitrophenols.[9][10]

o Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with
an inert gas.

« Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to
remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

o Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3,4-
Difluoro-2-hydroxyaniline.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization if it is a solid.

Alternative Reduction Protocol: Tin(ll) Chloride

For substrates incompatible with catalytic hydrogenation, reduction using tin(ll) chloride is a
robust alternative.[11][12]

Protocol:
e Dissolve 3,4-Difluoro-2-nitrophenol (1.0 eq) in a solvent like ethanol or concentrated HCI.

o Add tin(ll) chloride dihydrate (SnClz-2H20, typically 3-5 equivalents) portion-wise. The
reaction is often exothermic.

o Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

o Cool the reaction mixture and carefully basify with a concentrated NaOH or NaHCOs solution
to precipitate tin salts.

o Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0a),
filter, and concentrate under reduced pressure to afford the product.
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Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy to enhance
metabolic stability, binding affinity, and lipophilicity.[13] The trifunctional nature of 3,4-Difluoro-2-
hydroxyaniline makes it an exceptionally valuable building block for creating complex molecular
architectures.

Role as a PROTAC Building Block

Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic
modality.[14] PROTACSs are heterobifunctional molecules that recruit a target protein to an E3
ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the
proteasome. A PROTAC consists of three components: a warhead for the protein of interest
(POI), a ligand for an E3 ligase, and a linker connecting them.

3,4-Difluoro-2-hydroxyaniline provides two key attachment points for linker synthesis: the
nucleophilic amine and the phenolic hydroxyl group. This allows for diverse linker chemistries
and exit vectors from the core scaffold, which is critical for optimizing the ternary complex
formation between the POI and the E3 ligase.
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Caption: Use of 3,4-Difluoro-2-hydroxyaniline in a generic PROTAC synthesis workflow.

Safety, Handling, and Storage
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While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not
publicly available, a hazard assessment can be made based on closely related analogs like
other difluoro-aminophenol isomers and 3,4-difluoroaniline.[15]

Hazard Identification (Anticipated)

GHS Classification Hazard Statement Signal Word
Acute Toxicity, Oral H302: Harmful if swallowed Warning
Skin Corrosion/Irritation H315: Causes skin irritation Warning

) o H319: Causes serious eye ]
Serious Eye Damage/Irritation o Warning
irritation

H335: May cause respiratory ]
STOT-SE o Warning
irritation

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or
vapors.

» Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.
o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

o Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-
approved respirator with an appropriate cartridge.

» Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid generating dust.
Wash hands thoroughly after handling.

Storage and Stability

o Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from oxidizing agents.
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 Stability: The compound may be sensitive to light and air. Storage under an inert atmosphere
(e.g., Argon or Nitrogen) is recommended for long-term stability.

Conclusion

3,4-Difluoro-2-hydroxyaniline is a strategic building block with significant potential for advancing
drug discovery and materials science. Its unique trifunctional, fluorinated structure offers
synthetic chemists a powerful tool for creating novel molecules with tailored properties. While
the lack of extensive public data presents challenges, this guide provides a robust framework
for its synthesis, characterization, and application based on sound chemical principles. As the
demand for sophisticated molecular scaffolds grows, particularly in targeted protein
degradation, the utility and importance of 3,4-Difluoro-2-hydroxyaniline are poised to increase
significantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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